Butirosin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
12772-35-9 |
|---|---|
Molecular Formula |
C21H41N5O12 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1 |
InChI Key |
XEQLFNPSYWZPOW-KRKVEZTKSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Synonyms |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Origin of Product |
United States |
Butirosin Biosynthesis and Regulation
Identification and Characterization of Butirosin Biosynthetic Gene Clusters (BGCs)
The genes responsible for this compound production are typically organized into biosynthetic gene clusters (BGCs). nih.gov These clusters encode the various enzymes required for the formation of the 2-DOS core, the AHBA side chain, and subsequent modifications.
Comparative Genomics of this compound BGCs in Producer Organisms (e.g., Bacillus circulans, Paenibacillus chitinolyticus)
This compound BGCs have been identified and characterized in producer organisms such as Bacillus circulans and Paenibacillus chitinolyticus. fapesp.brmdpi.comresearchgate.netscilit.compreprints.org Comparative genomic analysis has revealed similarities and differences between the this compound BGCs in various strains of Niallia circulans (formerly Bacillus circulans) and Paenibacillus chitinolyticus. fapesp.brmdpi.comresearchgate.netpreprints.orgpreprints.orgpreprints.orgdoaj.org For instance, comparative analysis of the Bacillus vitellinus NBRC 13296 (reclassified as Paenibacillus chitinolyticus) genome with N. circulans strains showed high homology within their this compound BGCs, ranging from 67.81% to 92.87%. mdpi.com Studies have identified a large gene cluster from btrA to btrZ in N. circulans strains, which serves as a basis for identifying this compound BGCs in other organisms. mdpi.compreprints.org Comparative genomics has also helped in identifying the minimal region of the this compound BGC. preprints.org
Enzymatic Steps and Intermediates in this compound Biosynthesis
The this compound biosynthetic pathway involves a series of enzymatic reactions that build the molecule step by step. ontosight.ai This process includes the formation of the aminocyclitol core, the synthesis of the unique AHBA side chain, and glycosylation and tailoring modifications. ontosight.ai
The biosynthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, a common structural element in many aminoglycosides, is an initial key step in the this compound pathway. ontosight.airesearchgate.net This process begins with glucose-6-phosphate. A key enzyme in this stage is 2-deoxy-scyllo-inosose (B3429959) (DOI) synthase (BtrC), which catalyzes the cyclization of glucose-6-phosphate. nih.govresearchgate.nettandfonline.comtandfonline.com The this compound DOI synthase (BtrC) from Bacillus circulans has been structurally characterized. researchgate.netnih.gov Another enzyme, BtrC2, a 20-kDa subunit, is also involved in 2-DOS biosynthesis and appears to play a role in stabilizing DOI synthase and regulating its activity. tandfonline.comtandfonline.comnih.gov
Following the formation of 2-deoxy-scyllo-inosose (DOI), an aminotransferase, BtrS, catalyzes the transamination of DOI to 2-deoxy-scyllo-inosamine (B1216308) (DOIA) using L-glutamine. rsc.orgresearchgate.net The radical SAM enzyme BtrN subsequently catalyzes the oxidation of 2-deoxy-scyllo-inosamine to amino-dideoxy-scyllo-inosose. nisr.or.jp While the neomycin pathway uses a Zn-dependent dehydrogenase (NeoA) for a similar oxidation step, the this compound pathway utilizes the unusual radical SAM dehydrogenase BtrN. researchgate.netnih.gov The this compound pathway shares some early steps with the neomycin pathway, utilizing paromamine (B1213074) as a common intermediate. nih.gov
A defining feature of this compound is the presence of the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. fapesp.brresearchgate.netrsc.orgnih.govnih.gov The biosynthesis of this unique moiety proceeds via an acyl carrier protein (ACP)-dependent pathway involving several specific enzymes. nih.gov
The pathway for AHBA synthesis from L-glutamate involves intermediates tethered to the ACP BtrI. nih.gov The enzyme BtrJ, an ATP-dependent ligase, transfers a γ-glutamyl group from L-glutamate to holo-BtrI, forming γ-L-Glu-S-BtrI. nih.govuniprot.org BtrJ can also add a second L-glutamate molecule after decarboxylation. uniprot.org A pyridoxal (B1214274) phosphate-dependent decarboxylase, BtrK, converts γ-L-Glu-S-BtrI to γ-L-Glu-4-aminobutyryl (GABA)-S-BtrI. nih.gov Subsequently, a flavin-dependent monooxygenase system, consisting of BtrO and BtrV, introduces a hydroxyl group at the α-position of GABA-S-BtrI, yielding AHBA-S-BtrI. nih.gov This γ-glutamylation step may represent a rare instance of protective group chemistry in biosynthesis. nih.gov
The AHBA side chain is then transferred from the ACP BtrI to the parent aminoglycoside ribostamycin (B1201364) by the ACP:aminoglycoside acyltransferase BtrH. researchgate.netnih.govuniprot.org This transfer occurs as a gamma-glutamylated dipeptide. researchgate.netnih.gov Finally, the protective gamma-glutamyl group is removed by BtrG through a gamma-glutamyl cyclotransferase mechanism. researchgate.netnih.gov
A summary of key enzymes involved in AHBA biosynthesis and transfer is presented in the table below:
| Enzyme | Proposed Function |
| BtrI | Acyl Carrier Protein (ACP) involved in tethering AHBA intermediates. nih.gov |
| BtrJ | ATP-dependent ligase, catalyzes γ-glutamylation of BtrI with L-glutamate. nih.govuniprot.org |
| BtrK | PLP-dependent decarboxylase, converts γ-L-Glu-S-BtrI to γ-L-Glu-GABA-S-BtrI. nih.gov |
| BtrO | Component of flavin-dependent monooxygenase, involved in hydroxylation. nih.gov |
| BtrV | Component of flavin-dependent monooxygenase, involved in hydroxylation. nih.gov |
| BtrH | ACP:aminoglycoside acyltransferase, transfers γ-glutamylated AHBA to ribostamycin. researchgate.netnih.govuniprot.org |
| BtrG | γ-glutamyl cyclotransferase, cleaves the γ-glutamyl group from the transferred AHBA. researchgate.netnih.gov |
Following the formation of the 2-DOS core and the AHBA side chain, glycosylation and other tailoring modifications occur to form the mature this compound molecule. ontosight.aiontosight.ai Glycosylation involves the attachment of amino sugars to the 2-DOS ring. ontosight.ai For this compound, this includes the addition of ribose and a unique amino sugar. ontosight.ai this compound A, for example, consists of neamine (B104775) substituted at position 2 by a beta-D-xylofuranosyl and at position 4 by the (S)-2-hydroxy-4-aminobutyryl group. nih.gov
Genetic and Molecular Regulation of this compound Production
The production of this compound is subject to genetic and molecular regulation. ontosight.ainih.govwikipedia.org Regulatory genes and proteins control the expression of the biosynthetic genes, often in response to environmental signals. ontosight.ai Understanding these regulatory networks is crucial for potentially improving this compound production yields. ontosight.ai
Gene disruption studies have provided insights into the role of specific regulatory genes. For instance, the disruption of btrR1, a regulatory gene in Bacillus circulans SANK 72073, resulted in a 1.8-fold increase in this compound titers, indicating that btrR1 acts as a negative regulator of this compound production. Conversely, the deletion of the btrP-V genes, which are associated with transport and resistance, abolished AHBA production, confirming their essentiality in the side chain biosynthesis. Based on genomic analysis, it is considered highly likely that regulatory genes like BtrR1 and BurR2 are part of the this compound BGC, along with transporter genes such as BtrT2, BtrW, BtrX, and BtrY, which may also function as resistance genes. preprints.org Further studies, including heterologous expression and enzymatic approaches, are needed to fully elucidate the roles of these regulatory and transport genes. preprints.org
Genetic engineering techniques, such as gene editing and heterologous expression, are being explored to enhance this compound production and create novel derivatives. ontosight.ai
Genetic Engineering Approaches for Enhanced this compound Biosynthesis or Novel Analogues
Genetic engineering and metabolic engineering strategies have been explored to enhance this compound production and generate novel this compound analogues ontosight.aiucl.ac.ukresearchgate.net. These approaches often involve manipulating the btr gene cluster, optimizing host organisms, or employing combinatorial biosynthesis techniques researchgate.net.
One strategy for enhancing this compound biosynthesis involves the disruption or overexpression of regulatory genes within the btr cluster. For instance, disruption of btrR1, a gene identified as a negative regulator in Bacillus circulans SANK 72073, resulted in a 1.8-fold increase in this compound titers . Conversely, deletion of genes essential for side chain biosynthesis, such as btrP-V, abolished the production of the AHBA moiety .
Overexpression strategies have also been investigated. Co-expression of the btrJ-BtrK operon in E. coli has been shown to increase the production of γ-glutamyl-AHBA, a precursor for the AHBA side chain .
Metabolic engineering of host organisms has focused on increasing the availability of precursors for this compound biosynthesis. The 2-deoxystreptamine (2-DOS) core, a common building block for many aminoglycosides including this compound, is derived from glucose-6-phosphate nih.gov. The enzyme 2-deoxy-scyllo-inosose (DOI) synthase, encoded by btrC in B. circulans, is crucial in the initial steps of 2-DOS biosynthesis nih.govfrontiersin.org. Studies have explored enhancing DOI production in heterologous hosts like Bacillus subtilis. By disrupting genes in the sugar metabolic pathway (pgi and pgcA) and introducing DOI synthase genes, researchers have significantly increased DOI titers. For example, expressing a natural btrC gene in B. subtilis (strain BSDOI-2) yielded approximately 2.3 g/L of DOI, while expressing an artificially codon-optimized tobC gene from Streptomyces tenebrarius in a modified B. subtilis strain (BSDOI-15) with pgi and pgcA disrupted resulted in a significantly higher DOI titer of up to 37.2 g/L nih.govfrontiersin.org. Fed-batch fermentation with the BSDOI-15 recombinant further increased the DOI titer to 38.0 g/L nih.govfrontiersin.org.
| Bacillus subtilis Strain | Genes Modified | DOI Synthase Gene Source | DOI Titer (g/L) |
|---|---|---|---|
| BSDOI-2 | None specified | B. circulans (btrC) | ~2.3 |
| BSDOI-15 | Δpgi, ΔpgcA | S. tenebrarius (tobC, codon-optimized) | Up to 37.2 |
| BSDOI-15 (Fed-batch) | Δpgi, ΔpgcA | S. tenebrarius (tobC, codon-optimized) | 38.0 |
Genetic engineering has also been employed to generate novel this compound analogues through the transfer of btr genes into other aminoglycoside-producing bacteria. For instance, transferring btr genes (e.g., btrP, btrQ) into Streptomyces species has enabled the addition of the AHBA moiety to other aminoglycosides like neomycin and gentamicin (B1671437), potentially creating new compounds with altered properties .
Combinatorial biosynthesis, which involves manipulating biosynthetic gene clusters to produce modified antibiotics, is another avenue for generating novel this compound derivatives researchgate.net. By co-expressing specific genes involved in unique biosynthetic steps, researchers aim to create hybrid molecules with potentially improved activity against resistant pathogens researchgate.net. Enzymes from the this compound biosynthetic pathway, such as BtrH and BtrG, responsible for the addition of the AHBA moiety, have been utilized for the regioselective attachment of AHBA to a range of natural aminoglycosides in vitro, demonstrating the potential for generating unnatural antibiotics through directed biosynthesis researchgate.netnih.gov.
Research into mutational biosynthesis has also led to the isolation of new this compound analogues. Cultivating a neamine-negative mutant of Bacillus circulans supplemented with 6'-N-methylgentamine C1a resulted in the isolation of 3',4'-dideoxy-6'-N-methylbutirosins A and B, which showed promising activity against certain resistant strains nih.gov.
While heterologous expression of the this compound biosynthetic gene cluster in hosts like Bacillus subtilis has been explored as a synthetic biology approach for in vivo this compound biosynthesis, achieving production in such systems has presented challenges, although the expression of cluster-specific genes has been confirmed ucl.ac.uk.
Molecular Mechanism of Action of Butirosin
Butirosin Binding to the Bacterial 30S Ribosomal Subunit
This compound binds to the bacterial 30S ribosomal subunit. ontosight.aiontosight.ai This binding occurs at the aminoacyl-tRNA (A) site of the 16S ribosomal RNA (rRNA). researchgate.netnih.govresearchgate.net The interaction with the 30S subunit is an energy-dependent process. ucl.ac.be
Molecular Interactions and Stereochemical Basis of this compound-Ribosome Recognition
The binding of aminoglycosides, including this compound, to the ribosomal A-site involves interactions with specific nucleotides in the 16S rRNA, such as A1492, U1495, C1407-G1494, and A1408-A1493 base pairs. researchgate.net These nucleotides form an asymmetrical internal loop in the rRNA structure. asm.org Aminoglycosides typically bind in the major groove of the A-site in an L-shaped conformation. researchgate.net
The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain at the N1 position of this compound's 2-deoxystreptamine (B1221613) ring plays a significant role in its interactions. nih.gov While the core moiety of this compound makes conserved hydrogen bond interactions with the aminoglycoside phosphotransferase APH(3')-IIIa, similar to other aminoglycosides like kanamycin (B1662678) A and neomycin B, the AHBA group influences the conformation of the antibiotic-binding loop in this enzyme, leading to differences in hydrogen bond patterns. asm.orgasm.org This suggests that the stereochemistry and presence of the AHBA group impact how this compound is recognized by both the ribosome and resistance enzymes.
Impact of this compound Binding on Ribosomal Function and Protein Synthesis Fidelity
Binding of this compound to the 30S ribosomal subunit interferes with the initiation complex of peptide formation. ontosight.ai This interference leads to a misreading of the mRNA sequence. ontosight.aiontosight.ai The misreading results in the incorporation of incorrect amino acids into the nascent polypeptide chain. ontosight.aiontosight.ai Ultimately, this disruption of translational accuracy inhibits protein synthesis and can lead to bacterial cell death. ontosight.aiontosight.ai
The fidelity of translation is normally maintained through mechanisms like the discrimination and editing functions of aminoacyl-tRNA synthetases and proofreading steps during tRNA selection on the ribosome. researchgate.netelifesciences.orgescholarship.org Aminoglycosides like this compound enhance the binding stability of both cognate and non-cognate aminoacyl-tRNAs to the small ribosomal subunit, allowing non-cognate tRNAs to enter the peptidyl transferase site and be incorporated into the protein chain. researchgate.net
Comparative Molecular Mechanism Analysis with Other Aminoglycoside Antibiotics
This compound is structurally related to other aminoglycoside antibiotics such as kanamycin, gentamicin (B1671437), and neomycin, all containing a 2-deoxystreptamine core. ontosight.ai However, this compound is distinguished by its (S)-4-amino-2-hydroxybutyryl moiety at C-1 of the 2-deoxystreptamine.
While many aminoglycosides are susceptible to enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs), the AHBA side chain of this compound confers resistance to many such enzymes. nih.gov This structural difference is a key factor in this compound's effectiveness against certain resistant bacterial strains where other aminoglycosides may have reduced potency. nih.gov The AHBA group is thought to interfere with the binding of this compound to the active site of many AMEs. researchgate.net
Despite this enhanced resistance to many AMEs, this compound, along with semisynthetic N1-substituted aminoglycosides like amikacin (B45834) and isepamicin (B1207981), is not resistant to inactivation by 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa]. nih.govnih.gov Structural studies of APH(3')-IIIa in complex with this compound A have shown that this compound A binds to this enzyme in a manner analogous to other 4,5-disubstituted aminoglycosides, and the enzyme's flexible antibiotic-binding loop is crucial for accommodating structurally diverse substrates. nih.govnih.gov
The mechanism of action at the ribosome, involving binding to the 30S subunit and inducing misreading, is a common feature among many aminoglycosides. nih.govasm.orgontosight.ai However, the specific interactions and the impact on protein synthesis fidelity can vary slightly depending on the individual aminoglycoside structure and its precise binding mode within the A-site.
Butirosin Resistance Mechanisms and Their Molecular Basis
Enzymatic Modification of Butirosin
The most prevalent mechanism of aminoglycoside resistance involves the enzymatic modification of the antibiotic by a group of enzymes known as aminoglycoside-modifying enzymes (AMEs). These enzymes catalyze the transfer of a chemical group to the this compound molecule, leading to a structural change that diminishes its affinity for the ribosomal target. AMEs are broadly classified into three main families: Aminoglycoside Phosphotransferases (APH), Aminoglycoside Acetyltransferases (AAC), and Aminoglycoside Nucleotidyltransferases (ANT).
Aminoglycoside Phosphotransferases (APH) Affecting this compound
Aminoglycoside phosphotransferases, or kinases, catalyze the ATP-dependent phosphorylation of hydroxyl groups on the aminoglycoside scaffold. Several APH enzymes have been identified that can inactivate this compound.
Notably, the 3'-O-phosphotransferase type IIIa, APH(3')-IIIa, is a well-characterized enzyme capable of inactivating this compound. Despite the presence of the (S)-4-amino-2-hydroxybutyrate (AHB) side chain at the N1 position of this compound, which offers protection against many other modifying enzymes, APH(3')-IIIa can still recognize and phosphorylate this antibiotic. This enzyme is also capable of diphosphorylating aminoglycosides like this compound that possess free 3'- and 5''-hydroxyl groups. The gene encoding a related enzyme, APH(3')-IVa, has been found in the chromosome of the this compound-producing organism, Bacillus circulans.
Aminoglycoside Acetyltransferases (AAC) Affecting this compound
Aminoglycoside acetyltransferases utilize acetyl-Coenzyme A to transfer an acetyl group to an amino group on the this compound molecule. While the AHB side chain of this compound provides some steric hindrance that reduces the activity of certain acetyltransferases, several AAC enzymes can still modify it.
For instance, AAC(3)-IV, an enzyme that regioselectively modifies the 3-amino group of the deoxystreptamine ring, can act on a broad range of aminoglycosides, including this compound. However, this compound has been shown to be a very poor substrate for AAC(3)-IV, while also acting as a potent inhibitor of the enzyme. Kinetic studies have revealed that the bulky 1-N hydroxybutyramide group of this compound leads to a significant decrease in the catalytic efficiency (kcat/Km) of AAC(3)-IV compared to other aminoglycosides like kanamycin (B1662678) and ribostamycin (B1201364).
Aminoglycoside Nucleotidyltransferases (ANT) Affecting this compound
Aminoglycoside nucleotidyltransferases, also known as adenylyltransferases, catalyze the transfer of an adenylyl group from ATP to a hydroxyl group of the aminoglycoside. The unique structural features of this compound, particularly the N-1 AHB substituent, appear to provide significant protection against modification by many ANT enzymes. For example, this compound has been observed to be capable of evading inactivation by ANT(2'') enzymes. While the ANT family is a significant contributor to aminoglycoside resistance, specific enzymes that efficiently modify this compound are not as commonly reported as APH and AAC enzymes.
Structural and Mechanistic Studies of this compound-Modifying Enzymes
Structural and mechanistic studies have provided detailed insights into how this compound is recognized and inactivated by modifying enzymes. The crystal structure of APH(3')-IIIa in a ternary complex with an ATP analog (AMPPNP) and this compound A has been resolved to a 2.4-Å resolution. This structure reveals that this compound A binds to the enzyme in a manner analogous to other 4,5-disubstituted aminoglycosides. A key feature of the enzyme is a flexible antibiotic-binding loop that allows for the accommodation of structurally diverse substrates, including this compound with its distinctive AHB side chain. The structure shows the 3' hydroxyl group of this compound positioned for phosphoryl transfer from ATP, elucidating the molecular basis of its inactivation.
For acetyltransferases, kinetic studies on AAC(3)-IV have demonstrated that its mechanism for acetyl transfer involves a direct transfer from acetyl-CoA to the amino group of the substrate, proceeding through a tetrahedral intermediate. Dead-end inhibition studies with this compound have been instrumental in elucidating the random sequential Bi-Bi kinetic mechanism of this enzyme. While crystal structures of various AAC enzymes have been determined, specific structural studies detailing the interaction with this compound are less common, though molecular modeling based on existing structures provides insights into the steric hindrance posed by the AHB group.
Ribosomal Methylation as a this compound Resistance Mechanism
A significant mechanism of resistance that does not involve direct modification of the this compound molecule is the enzymatic methylation of the 16S rRNA, the target of the antibiotic. This modification, carried out by specific methyltransferases, alters the binding site of this compound, leading to high-level resistance.
Role of 16S rRNA Methyltransferases in this compound Resistance
A growing number of acquired 16S rRNA methyltransferases have been identified in clinical isolates that confer broad resistance to aminoglycosides, including this compound. These enzymes are categorized based on the specific nucleotide they modify within the A-site of the 16S rRNA.
One important family of these enzymes methylates the N1 position of the A1408 nucleotide. The NpmA methyltransferase is a key example of this family. NpmA confers high-level resistance to a wide range of aminoglycosides, including 4,5-disubstituted 2-deoxystreptamines, the class to which this compound belongs. By methylating A1408, NpmA sterically hinders the binding of this compound to its ribosomal target. The gene encoding NpmA has been found on transferable plasmids, facilitating its spread among pathogenic bacteria.
Another major family of 16S rRNA methyltransferases, which includes the ArmA and Rmt enzymes, methylates the N7 position of the G1405 nucleotide. While these enzymes are primarily associated with resistance to 4,6-disubstituted aminoglycosides, the widespread resistance they confer can also impact the efficacy of this compound.
The following table summarizes the key enzymes involved in this compound resistance:
| Resistance Mechanism | Enzyme Family | Specific Enzyme Examples | Site of Action on this compound/Ribosome |
|---|---|---|---|
| Enzymatic Modification | Aminoglycoside Phosphotransferases (APH) | APH(3')-IIIa, APH(3')-IVa | 3'-OH and 5''-OH groups |
| Aminoglycoside Acetyltransferases (AAC) | AAC(3)-IV | 3-NH2 group | |
| Aminoglycoside Nucleotidyltransferases (ANT) | (this compound is generally resistant) | - | |
| Ribosomal Methylation | 16S rRNA Methyltransferases | NpmA | N1 of A1408 in 16S rRNA |
| ArmA, Rmt enzymes | N7 of G1405 in 16S rRNA |
Role of Efflux Pumps in this compound Resistance
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic substances, including antibiotics, from the cell's interior. nih.govbiorxiv.org This mechanism prevents the antibiotic from reaching its intracellular target at a high enough concentration to be effective, thereby conferring resistance. frontiersin.orgbiotech-asia.org In Gram-negative bacteria, efflux pumps are a significant cause of intrinsic and acquired resistance to multiple drug classes, including aminoglycosides. frontiersin.org
Several major families of efflux pumps are associated with multidrug resistance (MDR). mdpi.com These systems can recognize and transport a broad range of structurally diverse compounds. brieflands.com For aminoglycosides, the Resistance-Nodulation-Division (RND) family of efflux pumps is of particular clinical importance, especially in pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. brieflands.commdpi.com RND pumps are typically tripartite systems that span both the inner and outer membranes of Gram-negative bacteria, providing an efficient channel for direct extrusion of the antibiotic from the cell. nih.govmdpi.com
Key examples of RND-type efflux pumps implicated in aminoglycoside resistance include the MexXY-OprM system in P. aeruginosa and the AdeABC pump in A. baumannii. brieflands.commdpi.com Overexpression of the genes encoding these pumps, often due to mutations in their regulatory genes (e.g., mexZ), leads to increased levels of the pump and consequently, heightened resistance to aminoglycosides. mdpi.com While research often focuses on clinically significant aminoglycosides, the broad substrate specificity of these pumps suggests they are likely to contribute to resistance against this compound as well. frontiersin.org
More directly, specific genes implicated in a this compound exporting system have been identified. In strains of Bacillus velezensis, the genes btrW and btrX have been noted as part of the this compound biosynthetic gene cluster and are believed to function as an export system. researchgate.net This suggests a dedicated efflux mechanism to prevent self-toxicity in the producing organism, a mechanism that could confer resistance if acquired by other bacteria.
| Efflux Pump Superfamily | Energy Source | Primary Location | Role in Aminoglycoside Resistance |
|---|---|---|---|
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-Negative Bacteria | Major contributor to clinical resistance in pathogens like P. aeruginosa (MexXY-OprM) and A. baumannii (AdeABC). nih.govbrieflands.commdpi.com |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Ubiquitous (Gram-Positive and Gram-Negative) | Contributes to resistance against various antibiotics, though its role in aminoglycoside resistance is considered less prominent than RND pumps in key pathogens. mdpi.com |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Ubiquitous | Involved in the efflux of a wide range of drugs; contributes to intrinsic resistance to some aminoglycosides. mdpi.com |
| Small Multidrug Resistance (SMR) | Proton Motive Force | Ubiquitous | Typically confers low-level resistance to a variety of compounds. mdpi.com |
| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion or Proton Gradient | Ubiquitous | Exports a variety of antibiotics and toxic compounds. mdpi.com |
Genetic Determinants and Dissemination of this compound Resistance
The acquisition and spread of antibiotic resistance are primarily driven by the exchange of genetic material between bacteria, a process known as horizontal gene transfer (HGT). futurelearn.comresearchgate.net This rapid dissemination of resistance genes is a major factor in the evolution of multidrug-resistant pathogens. nih.govnih.gov The genetic determinants of resistance are often located on mobile genetic elements (MGEs), which can move within a genome or be transferred between different bacterial cells, even across species barriers. nih.govnih.govnih.gov
The primary mechanisms of HGT that contribute to the spread of resistance genes are:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact via a structure called a pilus. futurelearn.comlakeforest.edu This is considered a highly efficient mechanism for spreading resistance genes. nih.gov
Transformation: The uptake and incorporation of naked DNA from the surrounding environment, often released from dead bacterial cells. futurelearn.comlakeforest.edu
Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). futurelearn.com
The genetic determinants for aminoglycoside resistance frequently reside on these MGEs. nih.gov For instance, genes encoding aminoglycoside-modifying enzymes, such as aminoglycoside nucleotidyltransferases (e.g., aadA genes) or phosphotransferases, are often found within transposons and integrons. mdpi.com These elements can then be incorporated into plasmids, facilitating their rapid spread through bacterial populations. nih.govmdpi.com For example, class 1 integrons are well-known for capturing and expressing cassettes of resistance genes, including those conferring resistance to aminoglycosides like streptomycin (B1217042). mdpi.com
However, specific information regarding the genetic determinants of this compound resistance is less common, largely due to its unique (S)-4-amino-2-hydroxybutyric acid (AHBA) side chain, which protects it from many of the common aminoglycoside-modifying enzymes. Therefore, resistance to this compound may rely on less frequent enzymatic modifications or, as discussed previously, on efflux mechanisms. The genes responsible for such mechanisms, like the putative this compound exporters btrW and btrX, represent key genetic determinants. researchgate.net Should these genes be mobilized onto an MGE, they could potentially be disseminated to other bacteria. The spread of genes encoding broad-spectrum efflux pumps like MexXY via plasmids also represents a significant pathway for the dissemination of reduced susceptibility to this compound and other aminoglycosides. mdpi.comfrontiersin.org
| Mobile Genetic Element (MGE) | Description | Role in Dissemination |
|---|---|---|
| Plasmids | Extrachromosomal, self-replicating circular DNA molecules. nih.gov | Frequently carry multiple resistance genes and are transferred efficiently between bacteria via conjugation. nih.govfrontiersin.org |
| Transposons (Jumping Genes) | DNA sequences that can move from one location to another within a genome or between different DNA molecules (e.g., from chromosome to plasmid). nih.govrug.nl | Facilitate the mobilization of resistance genes, enabling their incorporation into plasmids and chromosomes. frontiersin.org |
| Integrons | Genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. mdpi.com | Act as reservoirs for resistance genes, particularly class 1 integrons found in clinical isolates, which can accumulate multiple resistance determinants. nih.govmdpi.com |
Structural Activity Relationships Sar and Chemical Modifications of Butirosin
Identification of Key Structural Moieties for Butirosin's Antimicrobial Activity
The antimicrobial activity of this compound is intrinsically linked to its interaction with the bacterial ribosome, specifically the 30S subunit. The core 2-deoxystreptamine (B1221613) ring and the attached sugar moieties are fundamental to this interaction. researchgate.net The presence and position of amino and hydroxyl groups on these rings are critical for binding to the ribosomal RNA (rRNA) and disrupting protein synthesis. nih.gov
A particularly important structural feature is the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain at the N1 position of the 2-deoxystreptamine core. asm.org This unique substituent is a natural defensive element that enhances this compound's clinical activity against certain aminoglycoside-resistant pathogens. researchgate.net It achieves this by providing protection against several common aminoglycoside-modifying enzymes (AMEs). researchgate.netasm.org
Semi-synthetic and Synthetic Strategies for this compound Analogues and Derivatives
Due to the emergence of bacterial resistance, significant efforts have been directed towards the chemical modification of this compound to create semi-synthetic analogues and derivatives with improved properties, particularly in terms of evading resistance mechanisms. researchgate.netresearchgate.net These strategies often involve targeting specific regions of the this compound molecule.
Modifications to the 2-Deoxystreptamine (2-DOS) Core
The 2-deoxystreptamine core is a central scaffold in this compound and other aminoglycosides. nih.gov Modifications to this core can impact ribosomal binding and interaction with modifying enzymes. While the 2-DOS core itself is essential, alterations to the attached amino and hydroxyl groups are common strategies in aminoglycoside medicinal chemistry. nih.gov For instance, the observation that this compound, a N1 derivative of the 2-deoxystreptamine moiety, is poorly modified by APH(3'), has prompted the synthesis of derivatives with N1 modifications on other aminoglycosides like kanamycin (B1662678) and neomycin. mdpi.com
Modifications to the AHBA Side Chain and its Derivatives
The AHBA side chain is a key site for modification due to its role in resistance evasion. researchgate.net The (S)-4-amino-2-hydroxybutyryl moiety is advantageously incorporated into clinically valuable antibiotics like amikacin (B45834) and arbekacin (B1665167) through synthetic methods. researchgate.netnih.gov These modifications aim to optimize the protective effect of the AHBA group against AMEs. The substrate tolerance of enzymes involved in this compound biosynthesis, such as BtrH and BtrG, which are responsible for adding the AHBA moiety, has been exploited for the regioselective introduction of this side chain onto non-native aminoglycosides. researchgate.net
Synthesis of Deoxythis compound Derivatives
Deoxygenation at specific positions of aminoglycosides can be a strategy to combat resistance. For this compound, deoxy derivatives have been synthesized, particularly targeting the 5'' position. nih.govnih.gov For example, 5''-amino-5''-deoxythis compound (AD-BTN) was synthesized to prevent bacterial enzymatic phosphorylation at the 5'' position, a common resistance mechanism. nih.govnih.gov These deoxy derivatives have shown improved activity against resistant microorganisms that inactivate this compound through 3'-phosphorylation. jst.go.jp
Impact of Chemical Modifications on this compound-Target Interactions and Resistance Evasion
Chemical modifications to this compound can significantly alter its interaction with the bacterial ribosome and its susceptibility to AMEs. The presence of the AHBA side chain is a prime example, as it sterically hinders the binding of some AMEs, such as AAC(6')-Ii and APH(3')-IIIa. This protection allows this compound to retain its bactericidal properties against strains expressing these enzymes. asm.orgnih.gov
However, this compound and its N1-substituted semisynthetic derivatives like amikacin and isepamicin (B1207981) are not resistant to inactivation by APH(3')-IIIa. asm.orgnih.gov Crystal structure analysis of APH(3')-IIIa in complex with this compound A has shown that this compound A binds to the enzyme similarly to other 4,5-disubstituted aminoglycosides, and a flexible antibiotic-binding loop in the enzyme accommodates structurally diverse substrates. asm.orgnih.govresearchgate.net This understanding helps in designing further modifications to the AHBA group to evade this specific resistance mechanism while maintaining ribosomal binding. asm.orgnih.gov
Modifications like the introduction of a 5''-amino-5''-deoxy group, as in AD-BTN, directly address specific enzymatic inactivation pathways, leading to improved activity against resistant strains. nih.govnih.gov The positive qualities conferred by the C1 AHBA modification appear to be applicable to other 2-DOS containing aminoglycosides that bind to the ribosomal A-site. scribd.com
Spectroscopic (e.g., NMR) and Computational Approaches in this compound SAR Studies
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools in determining the structure and conformation of this compound and its derivatives, as well as studying their interactions. Multinuclear NMR spectroscopy, including 1H, 13C, and 15N NMR, is used to determine the pKa values of the basic functional groups in aminoglycosides like this compound, which is important for understanding their SAR, especially regarding the order in which these groups gain or lose protons and their potential role in target rRNA binding. nih.govacs.org Solution NMR spectroscopic studies have been used to compare the conformations of this compound A with other aminoglycosides and to study their binding to enzymes like aminoglycoside 6'-N-acetyltransferase. nih.govacs.orgmcmaster.ca NMR studies have also been employed to confirm the structures of deoxythis compound derivatives. jst.go.jp
Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, complement experimental methods in this compound SAR studies. worldscientific.comgoogle.co.innih.gov These methods can be used to predict the binding affinity of this compound analogues to ribosomal targets or modifying enzymes, explore conformational changes upon binding, and identify key molecular descriptors that correlate with antimicrobial activity. worldscientific.comgoogle.co.innih.govresearchgate.net For example, computational approaches have been used to study this compound as a potential inhibitor of other biological targets, illustrating the application of these techniques to analyze its interactions. worldscientific.comgoogle.co.in Chemoinformatics approaches, utilizing databases like PubChem, can also be used for in silico screening and to build models for predicting antibiotic activity based on structural features. nih.gov
Interactions of Butirosin with Other Antimicrobial Agents
Mechanistic Basis of Synergy Between Butirosin and Other Antimicrobial Compounds
Synergy between aminoglycosides, including this compound, and other classes of antimicrobial agents is a well-established phenomenon, particularly with cell wall synthesis inhibitors such as beta-lactam antibiotics and glycopeptides like vancomycin (B549263) nih.gov. The primary mechanistic basis for this synergy lies in the enhanced uptake of the aminoglycoside into the bacterial cell. Cell wall-active antibiotics compromise the integrity of the bacterial cell wall, facilitating the passage of aminoglycosides across the cell membrane to reach their intracellular target, the ribosome nih.gov. This increased intracellular concentration of the aminoglycoside allows for more effective inhibition of protein synthesis.
While the search results highlight the general mechanism of synergy between aminoglycosides and cell wall inhibitors, specific detailed research findings or data tables directly illustrating the synergistic effects and their mechanistic basis specifically for this compound in combination with other compounds were not extensively provided. However, the general principles of aminoglycoside synergy with beta-lactams and glycopeptides are applicable to this compound due to its classification as an aminoglycoside nih.gov.
Molecular Mechanisms of Antagonism Involving this compound
Antagonism involving this compound primarily arises from bacterial resistance mechanisms that reduce the antibiotic's ability to reach or effectively bind to its ribosomal target. The most prevalent mechanism of resistance to aminoglycosides, including this compound, is enzymatic modification by aminoglycoside-modifying enzymes (AMEs) mcmaster.camdpi.comnih.gov. These enzymes inactivate the antibiotic by adding chemical groups such as acetyl, phosphoryl, or adenylyl moieties to specific sites on the aminoglycoside molecule, thereby preventing its binding to the ribosome mdpi.com.
Despite the protective AHB group at the N1 position, this compound is still susceptible to inactivation by certain AMEs. Notably, the aminoglycoside 3'-phosphotransferase type IIIa [APH(3')-IIIa], found in many Gram-positive bacteria such as enterococci and staphylococci, can inactivate this compound by phosphorylating the 3' position nih.govresearchgate.netasm.org. Structural studies have shown that this compound A binds to APH(3')-IIIa, and the enzyme's flexible antibiotic-binding loop can accommodate the this compound structure, leading to its inactivation nih.govresearchgate.netasm.org. This enzymatic modification directly antagonizes the action of this compound by rendering it unable to effectively inhibit protein synthesis.
Another potential mechanism of antagonism, although not specifically detailed for this compound in the provided results, involves alterations to the ribosomal target site, such as methylation of the 16S ribosomal RNA, which can reduce the binding affinity of aminoglycosides mdpi.com. Additionally, efflux pumps can contribute to resistance by actively transporting the antibiotic out of the bacterial cell mdpi.com. While these mechanisms are known for aminoglycosides in general, their specific contribution to antagonism involving this compound would depend on the specific bacterial strain and its resistance determinants.
Preclinical Research Methodologies and Models for Butirosin Efficacy Studies
In Vitro Susceptibility Testing Methodologies for Butirosin
In vitro susceptibility testing is a critical initial step in the evaluation of an antibiotic. These methods quantify the concentration of an antimicrobial agent required to inhibit or eliminate bacterial growth under controlled laboratory conditions. Standard methodologies include disk diffusion, broth dilution (macrodilution and microdilution), and gradient strip tests. woah.orgmsdmanuals.com
The disk diffusion method, also known as the Kirby-Bauer test, involves applying antibiotic-impregnated disks onto an agar (B569324) plate uniformly inoculated with a standardized bacterial suspension. woah.orgmsdmanuals.com Following incubation, the diameter of the clear zone of inhibition surrounding each disk is measured; a larger zone indicates greater bacterial susceptibility to the antibiotic. woah.orgmsdmanuals.com
Dilution methods, such as broth microdilution, are used to determine the minimum inhibitory concentration (MIC). woah.orgmsdmanuals.com The MIC represents the lowest concentration of an antimicrobial agent that prevents visible bacterial growth after a specified incubation period, typically expressed in micrograms per milliliter (µg/ml). woah.org Studies on this compound have utilized MIC determinations in various culture media, including Mueller-Hinton broth (MHB) and tryptic soy broth (TSB). nih.govasm.org Research indicates that this compound may exhibit greater activity in broth compared to agar, and its efficacy can be diminished at acidic pH or under anaerobic conditions, consistent with observations for other aminoglycosides. nih.gov
Gradient strip tests employ a strip impregnated with a predefined concentration gradient of an antibiotic. msdmanuals.comloinc.org When placed on an inoculated agar plate, the MIC is determined at the point where the edge of the inhibition zone intersects the strip, providing a precise MIC value. msdmanuals.com This method is used for antimicrobial susceptibility testing and resistance detection. loinc.org
Early comparative studies assessing this compound against gentamicin (B1671437) utilized standard agar diffusion tests. nih.gov In these tests, inhibition zones exceeding 12 mm around disks containing 30 µg of this compound generally correlated with susceptibility, equivalent to MICs of ≤25 µg/ml. nih.gov These studies also noted variability in cross-resistance patterns between this compound and gentamicin. nih.gov
Bacterial Culture Models for Assessing this compound Antimicrobial Efficacy (e.g., biofilm models, persister cell models)
Beyond basic susceptibility testing, preclinical research incorporates more sophisticated bacterial culture models to better simulate the complexities of infections, particularly those involving bacteria that exhibit increased tolerance or resistance in specific physiological states. Biofilm models and persister cell models are examples of such advanced approaches.
Biofilms are complex microbial communities encapsulated within a self-produced extracellular polymeric matrix, which offers significant protection against antimicrobial agents and host immune defenses. frontierspartnerships.orgnih.gov Bacteria within biofilms often display reduced metabolic activity and slower growth rates compared to their planktonic counterparts, contributing to decreased susceptibility to many antibiotics. nih.gov While specific detailed studies on this compound's efficacy against established biofilms were not extensively found in the provided search results, the general methodologies for evaluating antibiofilm agents involve cultivating biofilms on various surfaces and subsequently exposing them to the antimicrobial to assess the reduction in viable bacteria within the biofilm structure. mdpi.com The development of standardized protocols for evaluating disinfectant efficacy against biofilms is considered important for identifying effective treatment strategies. mdpi.com
Persister cells represent a phenotypic subpopulation of dormant bacteria that exhibit high tolerance to antibiotics, distinct from genetic resistance mechanisms. frontierspartnerships.orgnih.gov These cells can endure antibiotic treatment and facilitate the re-establishment of infection after treatment cessation, contributing to chronic and recurrent infections. frontierspartnerships.orgnih.gov Persister cells are often more prevalent in slow-growing or stationary phase cultures and within biofilms. frontierspartnerships.orgnih.gov Assays to evaluate activity against persister cells typically involve exposing a bacterial population to a high concentration of an antibiotic to eliminate actively growing cells, followed by quantification of the surviving persister population. frontiersin.org Agents capable of targeting persisters can significantly reduce the bacterial burden that survives conventional antibiotic therapy. frontiersin.org Although direct studies specifically evaluating this compound's activity against persister cells were not detailed, research on other antimicrobial agents underscores the importance of these models in preclinical assessment, particularly for infections linked to biofilms and chronic carriage. frontierspartnerships.orgfrontiersin.org
Animal Models for Investigating this compound Activity in vivo (Focus on Model Types and Methodologies)
Animal models are indispensable for evaluating the efficacy of antimicrobial agents within a living biological system, providing crucial data on pharmacokinetics, pharmacodynamics, and the intricate interactions between the drug, the host immune system, and the infecting pathogen. ubc.ca Preclinical animal models are designed to replicate aspects of human infections to assess the therapeutic potential of a compound. nih.govembopress.org
Mouse models are frequently employed in preclinical research due to their practical advantages and the availability of genetic tools. nih.gov Comparative studies evaluating this compound and gentamicin have been conducted in mice to assess their antibacterial activity in vivo. nih.gov Methodologies in these studies can involve inducing experimental infections in mice and subsequently administering the antibiotic to evaluate its effectiveness in reducing bacterial load and improving survival rates. nih.gov For instance, early research compared this compound and gentamicin in experimental mouse infections, assessing parameters such as acute subcutaneous median mouse protective doses. nih.gov
The selection of appropriate animal models is guided by the specific pathogen and the characteristics of the infection being investigated. Factors such as the animal species, the specific infection model employed, and the methods used to assess efficacy (e.g., bacterial clearance, clinical outcome evaluation) are critical considerations. nih.gov While extensive details on a wide array of animal models used specifically for this compound research were not prominently featured in the provided information, the use of mouse models for evaluating in vivo antibacterial activity has been documented. nih.gov Rigorous studies utilizing animal models are considered essential for validating the preclinical efficacy of novel antimicrobial agents. embopress.orgscispace.com
Pharmacodynamic Modeling Approaches for this compound in Preclinical Settings
Pharmacodynamic (PD) modeling in preclinical research is focused on quantitatively describing the relationship between drug exposure levels and their corresponding antimicrobial effects. researchgate.netmdpi.com The integration of pharmacokinetic (PK) and pharmacodynamic (PD) principles through PK/PD modeling is a valuable approach for understanding the dynamic interplay between drug concentrations over time and their impact on bacterial populations. researchgate.netmdpi.com This integrated approach aids in predicting the effectiveness of different dosing regimens and optimizing potential treatment strategies. mdpi.com
PK/PD models for antimicrobial agents often incorporate parameters derived from in vitro studies, such as the minimum inhibitory concentration (MIC) and data obtained from time-kill curve experiments, which measure the rate at which bacteria are killed over time at various antibiotic concentrations. mdpi.com By combining these in vitro data with pharmacokinetic information gathered from animal studies (e.g., data on drug absorption, distribution, metabolism, and excretion), PK/PD models can simulate the drug concentrations at the site of infection over time and predict the resulting bacterial response. researchgate.netmdpi.com
While specific published PK/PD modeling studies focusing exclusively on this compound were not extensively detailed in the search results, the application of PK/PD modeling is a standard practice in the preclinical development of antibacterial compounds. researchgate.netmdpi.com This methodology allows researchers to differentiate between the effects attributable to the drug itself and those influenced by host factors, and to predict antibacterial activity across varying experimental conditions. researchgate.net The primary objective is to generate quantitative estimates of antibiotic activity to inform dose selection for subsequent studies. researchgate.netmdpi.com The effective integration of PK and PD data from well-designed preclinical studies can provide valuable insights for determining optimal doses and potential combination therapies. researchgate.net
Emerging Research Frontiers and Challenges in Butirosin Research
Advancements in Butirosin Production and Purification Technologies
The production of this compound primarily relies on submerged fermentation using Bacillus circulans strains nih.gov. Significant efforts have been directed towards optimizing fermentation processes and developing efficient purification methods to increase yield and purity.
Biosynthesis and Genetic Engineering: The biosynthesis of this compound is governed by a gene cluster, approximately 24 kb in size, containing over 15 open reading frames (ORFs) designated as btr genes . Key enzymatic steps include the formation of the 2-DOS core and the assembly of the unique AHBA side chain . Enzymes like BtrC, a 2-deoxy-scyllo-inosose (B3429959) synthase, are crucial for the formation of the aminocyclitol core frontiersin.org. The AHBA moiety is constructed via an acyl carrier protein (ACP)-dependent pathway involving enzymes such as BtrJ, BtrK, BtrO, and BtrH . BtrH, an acyltransferase, transfers AHBA to ribostamycin (B1201364), forming this compound B, which is then de-γ-glutamylated by BtrG to produce this compound A researchgate.net.
Genetic engineering approaches have been explored to enhance this compound titers. For instance, disruption of the regulatory gene btrR1 in Bacillus circulans SANK 72073 has been shown to increase this compound production by 1.8-fold, indicating its role as a negative regulator . Conversely, deletion of btrP-V abolished AHBA production, confirming their essentiality in side chain biosynthesis . Overexpression strategies, such as co-expressing the btrJ-BtrK operon in E. coli, have also been investigated to increase precursor availability .
Fermentation Optimization: Optimization of fermentation parameters is critical for maximizing this compound yield. Studies have identified key factors influencing production:
Carbon Sources: Glucose (20 g/L) and glycerol (B35011) (10 g/L) have been found to maximize biomass and antibiotic yield .
Nitrogen Sources: Soybean meal (15 g/L) and ammonium (B1175870) sulfate (B86663) (5 g/L) enhance AHBA precursor availability .
Trace Elements: Fe²⁺ (0.1 mM) and Mn²⁺ (0.05 mM) can upregulate btr gene expression .
Process Conditions: Maintaining pH at 7.0–7.5 and dissolved oxygen above 30% saturation supports the activity of oxidative enzymes like BtrO . A temperature shift from 28°C during the growth phase to 32°C post-48 hours can induce sporulation and this compound synthesis .
Purification Technologies: Post-fermentation recovery and purification typically involve several steps. Centrifugation is used to remove biomass . Ion-exchange chromatography, particularly using CM-Sepharose FF resin at pH 6.0, is effective in capturing this compound A with high purity (>95%) . Crystallization using ethanol-water mixtures (70:30) can yield this compound sulfate crystals with 98% purity . Early methods also involved ion exchange chromatography with resins like IRC-50 nih.govasm.org.
Novel Approaches for Modifying this compound Structure for Improved Properties
Modifying the structure of this compound is a key strategy to improve its antibacterial spectrum, potency, and ability to overcome resistance mechanisms. The unique AHBA side chain at the N1 position is a primary target for modification nih.govasm.org.
Semi-Synthesis and Chemical Modification: The AHBA moiety of this compound is a natural defense mechanism against several AMEs asm.orgresearchgate.net. This has inspired the semi-synthetic development of other aminoglycosides like amikacin (B45834) and arbekacin (B1665167), which incorporate the AHBA group or similar modifications to evade resistance nih.govasm.orgresearchgate.net.
Chemical modifications of this compound have explored various positions to enhance its properties. For example, synthesis of 5''-guanidino and 5''-amidino derivatives of this compound A and 4'-deoxythis compound A has been reported nih.gov. The 5''-guanidino derivatives showed increased activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to the corresponding 5''-hydroxy derivatives nih.gov. Another semisynthetic analog, 5''-amino-5''-deoxythis compound (AD-BTN), was synthesized to prevent enzymatic phosphorylation at the 5'' position nih.gov. AD-BTN demonstrated improved activity against Pseudomonas aeruginosa, including gentamicin-resistant strains, compared to this compound and gentamicin (B1671437) nih.gov.
Biosynthesis Engineering: Understanding the this compound biosynthetic pathway at the genetic and enzymatic levels allows for targeted engineering to produce novel this compound analogs or hybrid antibiotics researchgate.netontosight.ai. Enzymes from the this compound biosynthetic gene cluster, such as BtrH and BtrG, responsible for the addition and deprotection of the AHBA moiety, have been utilized for the chemoenzymatic synthesis of non-natural aminoglycosides researchgate.net. Transferring btr genes (e.g., btrP, btrQ) into other Streptomyces species has enabled the addition of the AHBA side chain to other aminoglycosides like neomycin and gentamicin .
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for guiding structural modifications. The presence of the AHBA group at N1 is known to influence interactions with AMEs nih.govasm.org. Crystal structures of APH(3')-IIIa in complex with this compound A have provided insights into how this enzyme recognizes and inactivates this compound, despite the protective AHBA group nih.govasm.orgresearchgate.net. These studies highlight the flexibility of the enzyme's antibiotic-binding loop, which accommodates diverse aminoglycoside substrates nih.govasm.org. Understanding these interactions at a molecular level can inform the design of new derivatives that can evade enzymatic inactivation while retaining ribosomal binding affinity asm.org.
Understanding the Evolutionary Dynamics of this compound Resistance
Bacterial resistance to aminoglycosides, including this compound, is a significant challenge. The primary mechanisms involve enzymatic modification, target site modification (ribosomal RNA methylation), and efflux pumps ontosight.aimdpi.com. While the AHBA side chain of this compound provides some protection against certain AMEs, resistance can still emerge nih.govasm.org.
Mechanisms of Resistance:
Enzymatic Modification: This is the most prevalent mechanism. AMEs like acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) modify specific hydroxyl or amino groups on the aminoglycoside molecule, reducing its ability to bind to the ribosome mdpi.com. Although this compound's AHBA group hinders many AMEs, it is still susceptible to inactivation by enzymes such as APH(3')-IIIa nih.govasm.orgnih.gov. Studies have shown that APH(3')-IIIa phosphorylates this compound B asm.org.
Ribosomal Modification: Methylation of specific nucleotides in the 16S ribosomal RNA (rRNA), particularly at the A-site, can prevent aminoglycoside binding mdpi.com. 16S rRNA methyltransferases are responsible for this type of resistance mdpi.com.
Reduced Uptake/Efflux: Alterations in bacterial membrane permeability or the presence of efflux pumps can reduce the intracellular concentration of this compound ontosight.ai.
Genetic Basis of Resistance: Resistance genes encoding AMEs are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations mdpi.comnih.gov. In this compound-producing bacteria like Bacillus circulans, self-resistance mechanisms exist, including the presence of APH genes nih.gov. Some self-resistance genes, such as rph, rbmI, rgmE, and rbmF, have been identified within the this compound biosynthetic gene cluster in Bacillus circulans mdpi.com. However, an aminoglycoside 3'-phosphotransferase activity has been detected in a this compound producer, although the corresponding gene is not always found within the biosynthetic gene cluster mdpi.com. Genes involved in this compound export, such as btrW and btrX, have also been identified researchgate.net.
Evolutionary Dynamics: The widespread use of aminoglycosides has driven the evolution and dissemination of resistance mechanisms. Understanding the evolutionary dynamics involves studying the emergence of new resistance genes, their transfer between bacteria, and the selective pressures that favor resistant strains. The structural features of this compound, particularly the AHBA group, represent an evolutionary adaptation in the producing organism to protect itself from its own antibiotic asm.orgresearchgate.net. However, the adaptability of bacterial enzymes like APH(3')-IIIa demonstrates the ongoing co-evolutionary arms race between antibiotics and bacteria nih.govasm.org.
Computational and Systems Biology Approaches in this compound Research
Computational and systems biology approaches play an increasingly important role in this compound research, complementing experimental studies in understanding its mechanism of action, resistance, and in the design of novel derivatives.
Computational Approaches:
Molecular Docking and Simulations: These techniques are used to study the binding interactions of this compound and its derivatives with their ribosomal target and with AMEs nih.govasm.orgdntb.gov.uarjsvd.comacs.org. Molecular docking can map steric clashes with resistance enzymes, providing insights into how structural modifications might affect binding . Crystal structures of APH(3')-IIIa in complex with this compound A have been used to model interactions with other N1-substituted aminoglycosides like amikacin, helping to understand the structural basis of resistance nih.govasm.orgresearchgate.net. Molecular dynamics simulations can provide further insights into the stability of these interactions and the conformational changes involved dntb.gov.uarjsvd.com.
Structure-Based Drug Design: Computational methods aid in the rational design of new this compound analogs with improved properties. By analyzing the interactions of this compound with its target and resistance enzymes, researchers can design modifications predicted to enhance binding to the ribosome or reduce recognition by AMEs asm.orgmdpi.com. Virtual screening approaches can also be used to identify potential lead compounds or modifications dntb.gov.uarjsvd.commdpi.com.
Bioinformatics: Analysis of genomic and proteomic data from this compound-producing organisms and resistant bacteria helps identify biosynthetic genes, resistance genes, and potential new targets for intervention researchgate.netmdpi.com. Comparative genomic analysis of this compound biosynthetic gene clusters in different Bacillus and Paenibacillus species reveals variations and conserved regions researchgate.netmdpi.com.
Systems Biology Approaches:
Transcriptomics and Proteomics: Studying the global changes in gene and protein expression in bacteria exposed to this compound or in resistant strains can provide a systems-level understanding of the cellular response, resistance mechanisms, and potential compensatory pathways.
Metabolic Modeling: Constraint-based metabolic models can be used to analyze the metabolic pathways involved in this compound biosynthesis and to identify potential bottlenecks or targets for metabolic engineering to improve production yields frontiersin.org.
Evolutionary Modeling: Computational models can simulate the evolutionary dynamics of this compound resistance, predicting the emergence and spread of resistance genes under different selection pressures.
These computational and systems biology approaches provide powerful tools for accelerating this compound research, from understanding fundamental biological processes to the rational design of next-generation antibiotics.
Q & A
Q. What is the mechanism of action of butirosin against bacterial pathogens?
this compound, an aminoglycoside antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing misreading of mRNA and disrupting translation. Its unique 2-hydroxy-4-aminobutyric acid (HABA) side chain ( ) confers resistance to enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs), enhancing its efficacy against Gram-positive and some Gram-negative bacteria. Methodological studies often employ ribosomal binding assays and comparative MIC (Minimum Inhibitory Concentration) profiling to validate its activity .
Q. What are the key steps in this compound biosynthesis?
this compound biosynthesis in Bacillus circulans involves:
- 2-Deoxy-scyllo-inosose (DOI) synthesis from glucose via a cyclization reaction.
- Aminotransferase activity (e.g., BtrS) to convert DOI to 2-deoxy-scyllo-inosamine (DOIA) .
- Oxidation of DOIA by the radical S-adenosylmethionine (SAM) enzyme BtrN, forming 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) .
- Glycosylation and HABA side-chain addition mediated by acyl carrier proteins (ACPs) and transferases . Gene disruption experiments and isotopic labeling (e.g., [3-²H]DOIA) are critical for pathway elucidation .
Q. How can researchers validate this compound’s biosynthetic gene clusters?
Genome mining tools like antiSMASH identify conserved gene clusters (e.g., btr cluster in Bacillus spp.). Functional validation involves:
- Knockout mutants (e.g., btrN disruption halts DOIA-to-DOS conversion) .
- Heterologous expression in model organisms (e.g., E. coli) to confirm enzyme activity.
- LC-MS/NMR to detect pathway intermediates .
Advanced Research Questions
Q. What mechanistic insights explain BtrN’s radical SAM dehydrogenase activity?
BtrN employs a CXXXCXXC motif to bind a [4Fe-4S] cluster, enabling SAM cleavage to generate a 5'-deoxyadenosyl radical. This abstracts a hydrogen atom from DOIA’s C-3 position, initiating oxidation. Kinetic studies reveal substrate inhibition by DOIA (not SAM), supporting an Ordered Bi Ter mechanism where SAM binds first. Deuterium tracing ([3-²H]DOIA) confirmed direct H-transfer to 5'-deoxyadenosine, with reversible radical intermediates . Structural studies (X-ray crystallography) further resolved SAM-binding pockets and conformational dynamics .
Q. How does this compound’s HABA side chain influence resistance mechanisms?
The HABA moiety sterically hinders AMEs (e.g., AAC, APH enzymes) from modifying the aminoglycoside core. Methodological approaches include:
Q. Can this compound be repurposed for oncology applications?
this compound reduces breast cancer stem cell viability by inhibiting kinase signaling (e.g., Wnt/β-catenin) and cytokine secretion. Key methodologies include:
- Connectivity Map (CMap) analysis (enrichment score: -0.821) to identify gene expression reversal in prostate cancer .
- Latent pathway identification analysis (LPIA) to map interactions with neomycin biosynthesis pathways and cancer-related genes (e.g., FLT3 in pediatric ALL) .
- Clonogenic assays to measure suppression of tumor cell proliferation .
Q. What genomic techniques identify novel this compound-producing strains?
Comparative genomics of Cryobacterium spp. and Bacillus paralicheniformis reveals:
- Low sequence identity in btr clusters, suggesting horizontal gene transfer .
- Functional annotation of glucokinases, glycosyl hydrolases, and epimerases linked to this compound production .
- CRISPR-Cas9 editing to activate silent gene clusters in extremophiles .
Methodological Considerations
- Radical SAM enzyme studies : Use anaerobic chambers and stopped-flow spectroscopy to capture transient intermediates .
- Cancer stem cell assays : Employ ALDEFLUOR® kits and sphere-forming assays to quantify clonogenic potential .
- Genomic mining : Combine antiSMASH with phylogenetic analysis to trace evolutionary origins of btr clusters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
